tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate
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Overview
Description
tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the final carbamate product .
Industrial Production Methods
Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Ni, H2/Rh, LiAlH4
Nucleophiles: NaOCH3, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of carbamate metabolism. It is also used in the development of enzyme inhibitors .
Medicine
In medicinal chemistry, tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
What sets tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate apart from these similar compounds is its specific structural features, such as the presence of the difluoropiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H28F2N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24) |
InChI Key |
SSUCLIDFRKIXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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